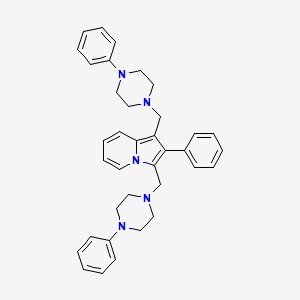
3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a piperidine ring attached to a benzothiopyranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxythiophenol with piperidine in the presence of a suitable catalyst to form the benzothiopyranone core, followed by further functionalization to introduce the piperidine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiopyranone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Benzothiopyran: A sulfur-containing heterocycle with a benzene ring fused to a thiopyran ring.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness
3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one is unique due to the combination of the piperidine and benzothiopyranone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H15NOS |
|---|---|
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
3-piperidin-1-ylthiochromen-4-one |
InChI |
InChI=1S/C14H15NOS/c16-14-11-6-2-3-7-13(11)17-10-12(14)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2 |
Clé InChI |
JZIGOSGKAQJDFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CSC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)


![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)


![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)



